molecular formula C11H11F2NO2 B2510285 N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide CAS No. 2305455-12-1

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

Cat. No. B2510285
CAS RN: 2305455-12-1
M. Wt: 227.211
InChI Key: CUBGEYSZYXAJEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide, also known as DFP-10825, is a small molecule inhibitor with potential therapeutic applications in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. In

Scientific Research Applications

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been shown to have potential therapeutic applications in the field of cancer research. It has been reported to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer, both in vitro and in vivo. In addition, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Mechanism of Action

The mechanism of action of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide is not fully understood, but it has been reported to inhibit the activity of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in cell proliferation, survival, and differentiation, and is overexpressed in many types of cancer. Inhibition of CK2 activity by N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide leads to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has been shown to have several biochemical and physiological effects. It has been reported to inhibit the phosphorylation of several proteins involved in cell proliferation and survival, including AKT, ERK, and p38. In addition, it has been shown to induce apoptosis in cancer cells by increasing the activity of caspase-3 and -7, and decreasing the activity of Bcl-2. These effects have been observed in several types of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in studies. In addition, it has been shown to have potent anti-cancer activity in vitro and in vivo, making it a promising candidate for further study. However, there are also limitations to using N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide in lab experiments. It has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, its mechanism of action is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, its safety and efficacy in humans need to be tested in clinical trials. Third, its potential for combination therapy with other anti-cancer agents should be explored. Fourth, its potential applications in other diseases, such as inflammatory disorders and neurodegenerative diseases, should be investigated. Finally, the development of more potent and selective inhibitors of CK2 may lead to the discovery of new therapeutic agents for cancer and other diseases.

Synthesis Methods

The synthesis of N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide involves the reaction of 3-bromo-2-methylphenol with difluoromethoxyacetonitrile in the presence of a base, followed by a reaction with propargylamine. The resulting product is then purified using column chromatography. This synthesis method has been reported in a peer-reviewed journal and has been used by several research groups to obtain N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide for their studies.

properties

IUPAC Name

N-[3-(difluoromethoxy)-2-methylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c1-3-10(15)14-8-5-4-6-9(7(8)2)16-11(12)13/h3-6,11H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUBGEYSZYXAJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Difluoromethoxy)-2-methylphenyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.